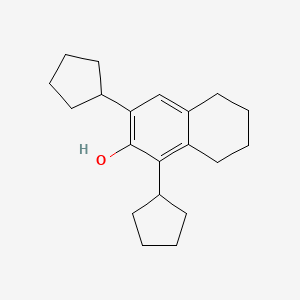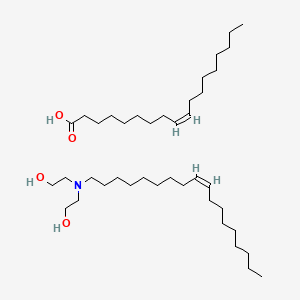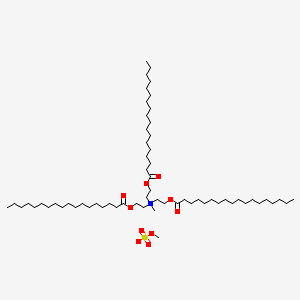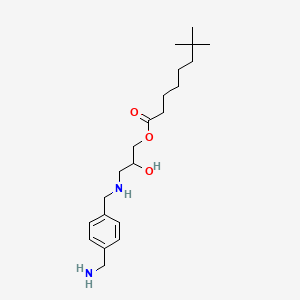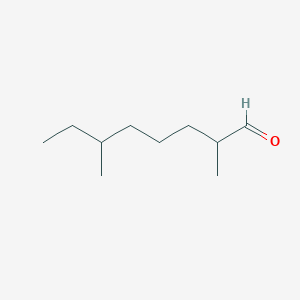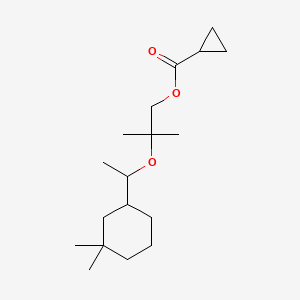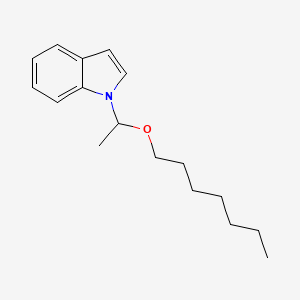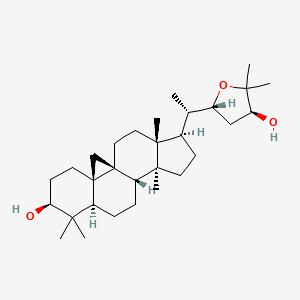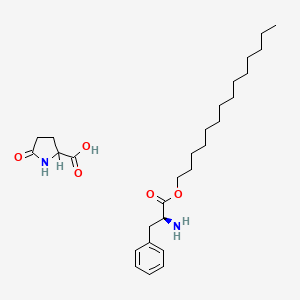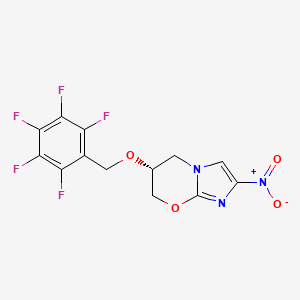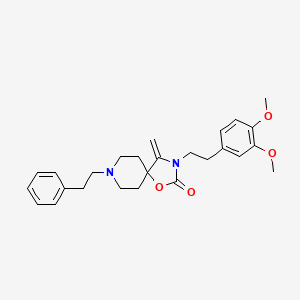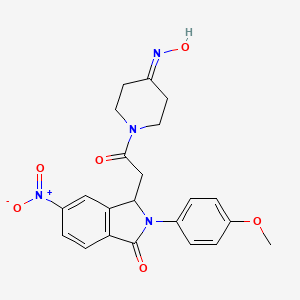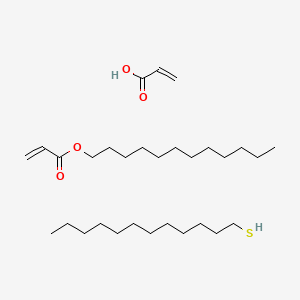
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate is a complex chemical compound that is used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of monomers with a telogen, in this case, 1-dodecanethiol. The resulting product has unique properties that make it valuable in different fields.
Méthodes De Préparation
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate involves the polymerization of 2-Propenoic acid with 1-dodecanethiol and dodecyl 2-propenoate. The reaction typically requires specific conditions, such as the presence of a radical initiator and controlled temperature and pressure. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate include:
2-Propenoic acid, telomer with 1-dodecanethiol and 2-ethylhexyl 2-propenoate: This compound has similar properties but different alkyl groups, which can affect its reactivity and applications.
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile: Another related compound with different functional groups, leading to distinct chemical behaviors and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propriétés
Numéro CAS |
201947-87-7 |
|---|---|
Formule moléculaire |
C30H58O4S |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
dodecane-1-thiol;dodecyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C15H28O2.C12H26S.C3H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2;1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h4H,2-3,5-14H2,1H3;13H,2-12H2,1H3;2H,1H2,(H,4,5) |
Clé InChI |
QRHMUDLUXAOJSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C=C.CCCCCCCCCCCCS.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
